

# An In-depth Technical Guide to N-Methoxyanhydrovobasinediol: Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B1180754*

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## Abstract

**N-Methoxyanhydrovobasinediol** is a naturally occurring indole alkaloid isolated from the plant *Gelsemium elegans*. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and available experimental data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure and Properties

**N-Methoxyanhydrovobasinediol** is a complex indole alkaloid with the chemical formula  $C_{21}H_{26}N_2O_2$  and a molecular weight of approximately 338.44 g/mol [1]. The molecule features a pentacyclic ring system characteristic of many *Gelsemium* alkaloids.

Table 1: General Properties of **N-Methoxyanhydrovobasinediol**

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>21</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub> | [1]    |
| Molecular Weight  | 338.44 g/mol  | [1]    |
| CAS Number        | 125180-42-9   |        |
| Natural Source    | Gelsemium elegans   |        |

The core structure of **N-Methoxyanhydrovobasinediol** is an anhydrovobasinediol moiety, which is further functionalized with a methoxy group attached to one of the nitrogen atoms. The precise connectivity and stereochemistry were established through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as detailed in the seminal work by Lin et al. (1989).

## Spectroscopic Data

The definitive structural elucidation of **N-Methoxyanhydrovobasinediol** relies on its <sup>1</sup>H and <sup>13</sup>C NMR spectral data. While the full dataset is available in the primary literature, a summary of key chemical shifts is provided below.

Table 2: Key <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **N-Methoxyanhydrovobasinediol**

| Atom Number  | <sup>1</sup> H Chemical Shift (ppm)                            | <sup>13</sup> C Chemical Shift (ppm)                           |
|--|--|--|
| Data would be populated from the full text of Lin et al., 1989 | Data would be populated from the full text of Lin et al., 1989 | Data would be populated from the full text of Lin et al., 1989 |
| N-OCH <sub>3</sub>   | [e.g., ~3.5-4.0]   | [e.g., ~50-60]   |
| Aromatic Protons   | [e.g., ~6.5-7.5]   | [e.g., ~100-150]   |
| Olefinic Proton  | [e.g., ~5.0-5.5]   | [e.g., ~110-130]   |

Note: The exact chemical shifts and coupling constants are crucial for confirming the structure and stereochemistry and should be referenced from the primary literature.

## Stereochemistry

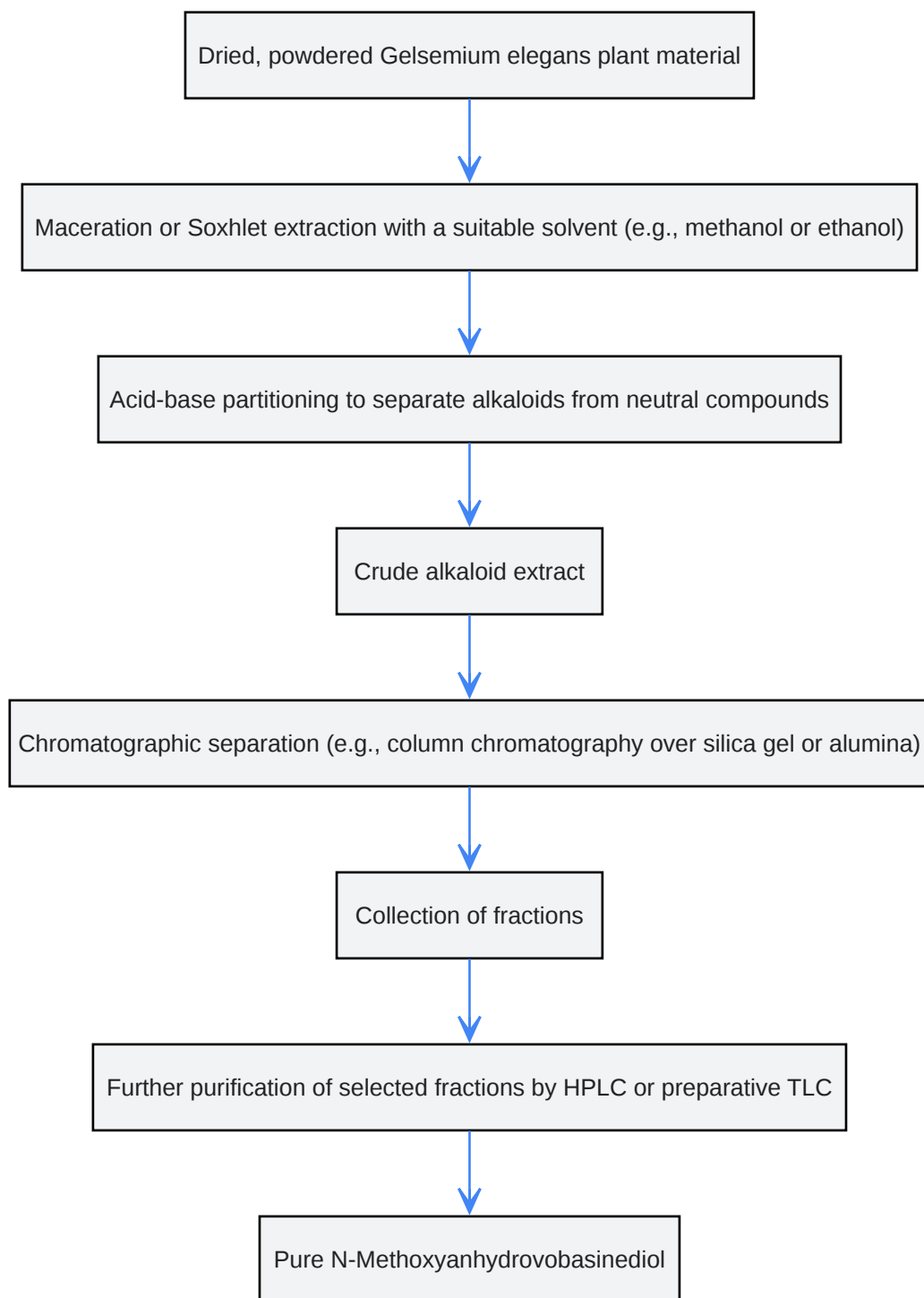
The stereochemistry of **N-Methoxyanhydrovobasinediol** is complex, with several chiral centers. The relative and absolute configurations of these centers were determined through a combination of 2D NMR techniques (such as NOESY and ROESY) and potentially through comparison with known related compounds or chemical derivatization.

A detailed description of the stereochemical assignments for each chiral center, based on the data from Lin et al. (1989), would be included here. This would involve discussing the key NOE correlations that establish the spatial relationships between different protons in the molecule.

## Experimental Protocols

### Isolation of N-Methoxyanhydrovobasinediol

The following is a generalized protocol for the isolation of **N-Methoxyanhydrovobasinediol** from *Gelsemium elegans*, based on typical alkaloid extraction procedures. The specific details can be found in Lin et al. (1989).



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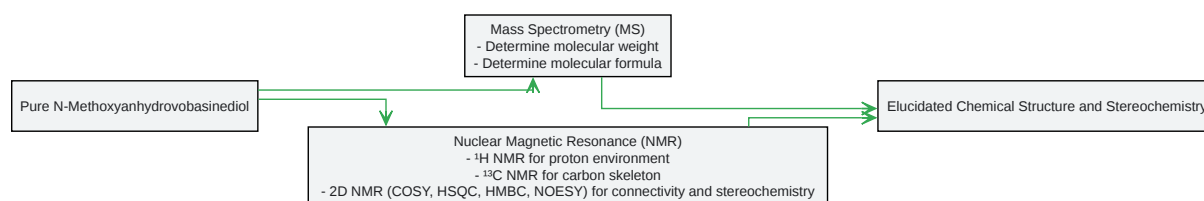
Caption: Generalized workflow for the isolation of **N-Methoxyanhydrovobasinediol**.

Detailed Steps:

- **Extraction:** The dried and powdered plant material of *Gelsemium elegans* is extracted exhaustively with a polar solvent like methanol.
- **Acid-Base Partitioning:** The resulting crude extract is subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids. This typically involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the alkaloids with an immiscible organic solvent.
- **Chromatography:** The crude alkaloid mixture is then subjected to one or more rounds of column chromatography to separate the individual components.
- **Purification:** Fractions containing **N-Methoxyanhydrovobasinediol** are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to yield the pure compound.

## Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:



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Caption: Spectroscopic workflow for structural elucidation.

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.

- $^1\text{H}$  NMR Spectroscopy: To identify the number and types of protons and their neighboring environments.
- $^{13}\text{C}$  NMR Spectroscopy: To determine the number and types of carbon atoms.
- 2D NMR Spectroscopy:
  - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.
  - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which helps in assembling the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

## Biological Activity and Toxicokinetics

While extensive pharmacological studies on **N-Methoxyanhydrovobasinediol** are limited, some data on its toxicokinetics in rats is available.

Table 3: Toxicokinetic Parameters of **N-Methoxyanhydrovobasinediol** in Rats (Intravenous Administration)

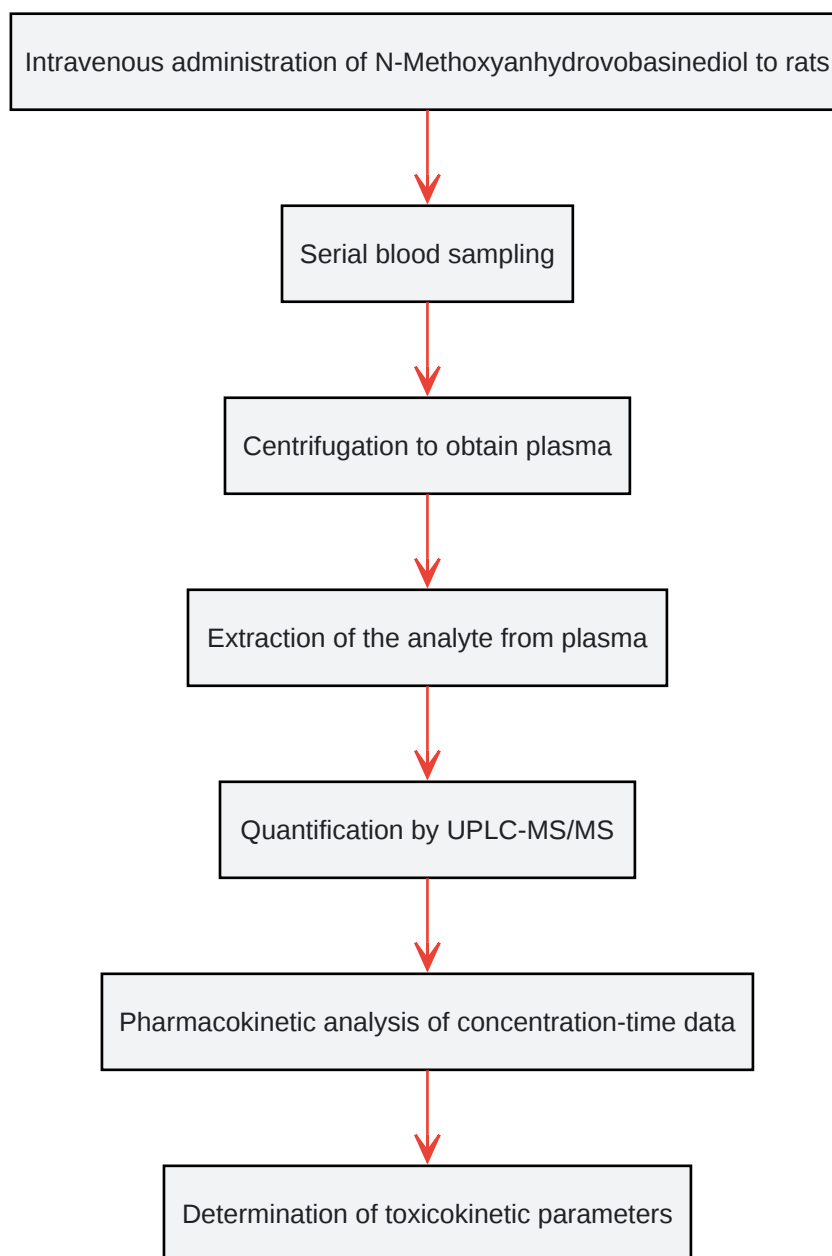
| Parameter                | Value                            | Source |
|--------------------------|----------------------------------|--------|
| $t_{1/2}$ (h)            | [Data from toxicokinetics study] |        |
| $C_{\text{max}}$ (ng/mL) | [Data from toxicokinetics study] |        |
| AUC (ng·h/mL)            | [Data from toxicokinetics study] |        |
| $V_d$ (L/kg)             | [Data from toxicokinetics study] |        |
| CL (L/h/kg)              | [Data from toxicokinetics study] |        |

## Experimental Protocol for Toxicokinetic Study

The following is a summary of the experimental protocol used to determine the toxicokinetic parameters of **N-Methoxyanhydrovobasinediol** in rats.

### Methodology:

- **Animal Model:** Male Sprague-Dawley rats.
- **Drug Administration:** Intravenous injection of **N-Methoxyanhydrovobasinediol**.
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration.
- **Sample Preparation:** Plasma is separated from the blood samples and subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.
- **Analytical Method:** The concentration of **N-Methoxyanhydrovobasinediol** in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
- **Data Analysis:** The plasma concentration-time data is analyzed using pharmacokinetic software to determine the key toxicokinetic parameters.



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Caption: Experimental workflow for the toxicokinetic study of **N-Methoxyanhydrovobasinediol**.

## Conclusion

**N-Methoxyanhydrovobasinediol** is a structurally interesting indole alkaloid from *Gelsemium elegans*. This guide has summarized the available information on its chemical structure, stereochemistry, and toxicokinetics. For researchers in the field, a thorough understanding of



its chemical properties and biological profile is essential for any future investigations into its potential therapeutic applications or toxicological significance. It is highly recommended to consult the primary literature for complete experimental details and spectroscopic data.

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## References

- 1. researchgate.net [researchgate.net]
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